molecular formula C25H22ClN5O3S B2922234 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1111983-36-8

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2922234
M. Wt: 507.99
InChI Key: JDVCJAONGVERSC-UHFFFAOYSA-N
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Description

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C25H22ClN5O3S and its molecular weight is 507.99. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Research in heterocyclic chemistry has led to the synthesis of various derivatives with pyrrolopyrimidinone, oxadiazole, and thiazolidinone cores, exploring their potential in drug discovery. For example, novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for antimicrobial and anticancer activities, showing promising results against several cancer cell lines and microbial strains (Hafez et al., 2016).

Antimicrobial and Antifungal Applications

Compounds with similar structural motifs have been evaluated for their antimicrobial and antifungal properties. For instance, the synthesis of thiazolopyrimidine derivatives has been reported, with some compounds showing significant antibacterial and antifungal activities, offering potential templates for the development of new antimicrobial agents (Ashok et al., 2007).

Bioorganic and Medicinal Chemistry

The exploration of these heterocycles extends into bioorganic and medicinal chemistry, where their pharmacotoxicological properties have been studied. Some substituted 7-hydroxy-5H-1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones, a class of bicyclics, have been synthesized and described, with certain derivatives screened for in vitro antibacterial and antifungal activities, highlighting the versatility of these cores in medicinal chemistry applications (Soliman et al., 1982).

Synthetic Methodologies and Chemical Properties

Moreover, studies have focused on developing synthetic methodologies and understanding the chemical properties of these compounds. For example, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes yields a variety of heterocycles, demonstrating the synthetic utility of these frameworks in generating pharmacologically relevant molecules (Shibuya, 1984).

properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methoxyethyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O3S/c1-30-14-18(16-8-4-3-5-9-16)21-22(30)24(32)31(12-13-33-2)25(28-21)35-15-20-27-23(29-34-20)17-10-6-7-11-19(17)26/h3-11,14H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVCJAONGVERSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CC=C4Cl)CCOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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